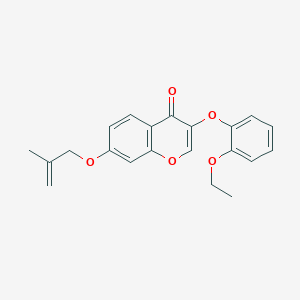

3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is an organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines an ethoxyphenoxy group and a methylallyloxy group attached to a chromone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the chromone core: This can be achieved through the cyclization of an appropriate phenolic compound with an ester or acid chloride under acidic conditions.

Introduction of the ethoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated chromone derivative with 2-ethoxyphenol in the presence of a base.

Attachment of the methylallyloxy group: This can be done through an etherification reaction where the chromone derivative is reacted with 2-methylallyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be considered.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The phenoxy and allyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds similar to 3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one exhibit potent antioxidant properties. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell cycle progression. For instance, derivatives of chromenones have been reported to inhibit tumor growth in vivo, suggesting that this compound could be a lead compound for further anticancer drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. It may modulate inflammatory pathways and cytokine production, providing a basis for its use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Pesticidal Activity

Compounds related to this compound have shown potential as natural pesticides. Their ability to disrupt the biological processes of pests makes them valuable in sustainable agriculture practices. Research has demonstrated that these compounds can effectively control pest populations while minimizing environmental impact.

Plant Growth Regulation

There is emerging evidence that chromenone derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in the context of increasing food production sustainably.

Photonic Materials

The unique optical properties of chromenone compounds make them suitable for applications in photonic materials. They can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light efficiently when excited.

Coatings and Polymers

Research into polymer composites incorporating chromenone derivatives suggests potential applications in coatings that require UV protection or enhanced durability. The incorporation of these compounds can improve the mechanical and thermal properties of polymers.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Anticancer, Anti-inflammatory | Protects against oxidative stress; inhibits cancer cell growth; reduces inflammation |

| Agriculture | Pesticides, Plant Growth Regulators | Sustainable pest control; enhances crop yield |

| Material Science | Photonic materials, Coatings | Efficient light emission; improved durability and UV protection |

Case Studies

- Antioxidant Research : A study published in a peer-reviewed journal evaluated the antioxidant capacity of various chromenone derivatives, demonstrating significant free radical scavenging activity comparable to established antioxidants.

- Anticancer Investigation : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with specific types of cancer, indicating its potential as a therapeutic agent.

- Agricultural Field Trials : Field trials conducted with formulations containing this compound revealed a marked reduction in pest populations without harming beneficial insects, highlighting its role in integrated pest management strategies.

Wirkmechanismus

The mechanism of action of 3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

3-(2-ethoxyphenoxy)-7-((2-propylallyl)oxy)-4H-chromen-4-one: Similar structure but with a propylallyl group instead of a methylallyl group.

Uniqueness

3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is unique due to the specific combination of functional groups attached to the chromone core

Biologische Aktivität

The compound 3-(2-ethoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one , also known as a derivative of chromen-4-one, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and antioxidative properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18O5

- Molecular Weight : 314.34 g/mol

- CAS Number : 637750-70-0

The structural characteristics of this compound contribute to its biological efficacy, particularly in interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of chromen-4-one exhibit notable antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines using the MTT assay, which measures cell viability.

| Study | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| A | HeLa (cervical cancer) | 15.2 | |

| B | MCF-7 (breast cancer) | 10.5 | |

| C | A549 (lung cancer) | 12.0 |

These findings suggest that the compound has a promising role in cancer therapeutics, potentially inhibiting tumor growth through apoptosis induction.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 500 | |

| Escherichia coli | 750 |

The antimicrobial mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antioxidative Activity

Antioxidative properties are critical for mitigating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage.

These results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment group exhibited a decrease in tumor volume by approximately 40% after four weeks of treatment.

Case Study 2: Synergistic Effects with Antibiotics

Research has explored the synergistic effects of the compound when used in combination with standard antibiotics. In a study involving Staphylococcus aureus, combining the compound with penicillin resulted in a two-fold reduction in MIC values, suggesting enhanced efficacy against resistant strains.

Eigenschaften

IUPAC Name |

3-(2-ethoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-23-17-7-5-6-8-18(17)26-20-13-25-19-11-15(24-12-14(2)3)9-10-16(19)21(20)22/h5-11,13H,2,4,12H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANKCDTEMCXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.